molecular formula C24H19FO3 B2602227 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one CAS No. 328018-90-2

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one

Cat. No.: B2602227
CAS No.: 328018-90-2
M. Wt: 374.411
InChI Key: DBOXJVAJMBFYPH-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a benzopyran-4-one core with three key substituents:

  • Position 6: Ethyl group (modulates steric and electronic properties).
  • Position 7: Benzyloxy group (a protective group that increases stability and alters solubility).

This compound belongs to the flavonoid-like family, which is widely studied for pharmacological activities, including anticancer, anti-inflammatory, and enzyme-modulating effects .

Properties

CAS No.

328018-90-2

Molecular Formula

C24H19FO3

Molecular Weight

374.411

IUPAC Name

6-ethyl-3-(4-fluorophenyl)-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C24H19FO3/c1-2-17-12-20-23(13-22(17)27-14-16-6-4-3-5-7-16)28-15-21(24(20)26)18-8-10-19(25)11-9-18/h3-13,15H,2,14H2,1H3

InChI Key

DBOXJVAJMBFYPH-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=O)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The benzyloxy and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halides, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares substituents and molecular properties of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one with similar chromenones:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3: 4-Fluorophenyl; 6: Ethyl; 7: Benzyloxy C24H19FO3 374.41 High lipophilicity, potential stability
6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 2: CF3; 3: 4-Fluorophenyl; 6: Ethyl; 7: OH C18H12F4O3 352.28 Electron-withdrawing CF3 group; polar
6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one 3: 4-Fluorophenoxy; 6: Ethyl; 7: OH; 2: CH3 C18H15FO4 314.31 Phenoxy group; reduced steric bulk
Daidzein (7-Hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) 3: 4-Hydroxyphenyl; 7: OH C15H10O4 254.24 Natural isoflavone; estrogenic activity
Genistein (5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) 3: 4-Hydroxyphenyl; 5: OH; 7: OH C15H10O5 270.24 Dual hydroxylation; kinase inhibition

Key Observations :

  • Benzyloxy vs. Hydroxy Groups : The benzyloxy group in the target compound improves metabolic stability compared to hydroxylated analogs like daidzein, which are prone to glucuronidation .
  • Fluorophenyl vs. Hydroxyphenyl : The 4-fluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to daidzein’s 4-hydroxyphenyl .
Pharmacological Activities
  • Anticancer Potential: Fluorinated chromenones, such as the target compound, show promise in modulating breast cancer resistance proteins (BCRP) due to their structural resemblance to genistein, a known BCRP inhibitor .
  • Anti-Anaphylactic Agents: Chromenones with alkoxy substituents (e.g., benzyloxy) exhibit improved bioavailability in preclinical models compared to hydroxylated derivatives .

Structural and Crystallographic Analysis

  • Hydrogen Bonding: Unlike daidzein, which forms intermolecular hydrogen bonds via hydroxyl groups, the target compound’s benzyloxy group may engage in π-π stacking, as seen in similar fluorophenyl-substituted chromenones .
  • Software Tools : Crystal structures of analogs (e.g., ’s compound) were refined using SHELXL and visualized via OLEX2, highlighting the role of substituents in molecular packing .

Biological Activity

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by a unique combination of functional groups that contribute to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H19FO3, with a molecular weight of approximately 378.41 g/mol. The compound features:

  • Benzyloxy group at the 7th position
  • Ethyl group at the 6th position
  • 4-Fluorophenyl group at the 3rd position

These substitutions enhance its lipophilicity and biological activity, making it a candidate for pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

1. Antioxidant Activity:
The compound exhibits significant free radical scavenging properties, reducing oxidative stress by donating hydrogen atoms or electrons. This activity is crucial in preventing cellular damage associated with various diseases .

2. Anti-inflammatory Activity:
It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

3. Anticancer Activity:
Research indicates that this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, thereby inhibiting tumor growth .

Inhibitory Effects on Enzymes

Recent studies have evaluated the inhibitory effects of this compound on various enzymes:

Enzyme TargetIC50 Value (μM)Mechanism
MAO-B0.51Competitive inhibition
BChE7.00Selective inhibition
AChE>50% residual activity at 10 μMWeak inhibition

These findings suggest that the compound acts as a selective inhibitor for MAO-B and BChE, which are relevant targets in neurodegenerative diseases like Alzheimer's .

Toxicity Studies

In vitro toxicity assessments on Vero cells indicated that this compound was nontoxic up to concentrations of 100 μg/mL, which is significantly higher than its effective concentrations in biological studies. This suggests a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

The uniqueness of this compound is evident when compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
7-(benzyloxy)-3-phenoxy-4H-chromen-4-oneBenzyloxy and phenoxy groupsPotential enzyme inhibitor
6-Ethyl-3-(3-fluorophenyl)-7-hydroxychromenHydroxyl group additionEnhanced solubility
7-benzyloxy-2,3-dimethyl-4H-chromeneDimethyl substitutionIncreased lipophilicity

The combination of benzyloxy and fluorophenyl groups in this compound enhances its potential for further functionalization in drug discovery efforts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A multi-step approach involving nucleophilic substitution and cyclization is commonly employed. For example, analogous chromenone derivatives are synthesized using 4-fluorophenyl precursors, K2_2CO3_3 as a base, and DMF as a solvent under reflux . Experimental design frameworks, such as split-plot randomized block designs, can optimize variables (e.g., temperature, solvent polarity, catalyst loading) while minimizing confounding factors . Yield and purity should be monitored via HPLC or LC-MS, with iterative adjustments to reaction parameters.

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry, bond angles, and substituent orientation. For instance, SCXRD data for related chromenones reveal deviations in puckering parameters (e.g., envelope conformations in six-membered rings) and dihedral angles between aromatic systems . Complementary techniques include 1^1H/13^13C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Advanced Research Questions

Q. How do substituents (e.g., benzyloxy, 4-fluorophenyl) influence the compound’s electronic properties and intermolecular interactions?

  • Methodological Answer : Electron-withdrawing groups like -F on the phenyl ring reduce electron density in the chromenone core, altering UV-Vis absorption spectra. Benzyloxy groups enhance steric bulk, affecting packing efficiency in crystalline states. Hydrogen bonding networks (e.g., N–H⋯O or O–H⋯O) can be mapped via SCXRD to identify stabilizing interactions, as seen in structurally similar compounds with intramolecular S(6) ring motifs . Computational modeling (DFT) can quantify substituent effects on frontier molecular orbitals.

Q. What experimental strategies resolve contradictions in spectral data, such as discrepancies between predicted and observed NMR chemical shifts?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in benzyloxy groups) or solvent-dependent conformational changes. Variable-temperature NMR can detect slow exchange processes, while 2D NMR (e.g., NOESY) identifies through-space correlations. For crystallographic ambiguities, Rietveld refinement or alternative space group assignments should be tested .

Q. How can hydrogen bonding and crystal packing be engineered to modulate the compound’s solubility or stability?

  • Methodological Answer : Co-crystallization with hydrogen bond acceptors (e.g., carboxylic acids) or solvents (e.g., methanol) can disrupt dense packing, improving solubility. For example, molecular adducts stabilized by N–H⋯O bonds in related chromenones form hexagonal crystal lattices with enhanced thermal stability . Solvent-drop grinding or polymorph screening (via slurry experiments) can identify metastable forms with tailored physicochemical properties.

Q. What mechanistic insights explain byproduct formation during synthesis, and how can selectivity be improved?

  • Methodological Answer : Byproducts often arise from competing O- vs. C-alkylation or incomplete cyclization. Reaction monitoring via in-situ IR or inline UV spectroscopy identifies intermediate species. Adjusting base strength (e.g., switching from K2_2CO3_3 to Cs2_2CO3_3) or using phase-transfer catalysts can enhance regioselectivity, as demonstrated in analogous chromenone syntheses .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the environmental fate or bioactivity of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which integrate (i) physicochemical property profiling (logP, pKa), (ii) abiotic/biotic degradation assays, and (iii) multi-tiered bioassays (cell-based to ecosystem-level) . For bioactivity studies, dose-response curves and molecular docking (e.g., using AutoDock Vina) can prioritize targets, while QSAR models relate substituent effects to activity .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields or crystallographic data?

  • Methodological Answer : Multivariate ANOVA or mixed-effects models account for nested variables (e.g., batch effects, operator variability). For crystallographic data, R-factor analysis and Bayesian refinement reduce overfitting in SCXRD datasets . Principal component analysis (PCA) can correlate substituent electronic parameters (Hammett σ) with reaction outcomes.

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